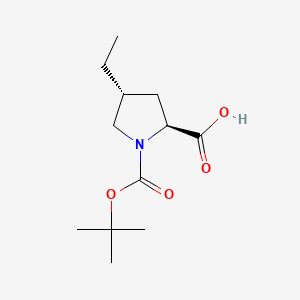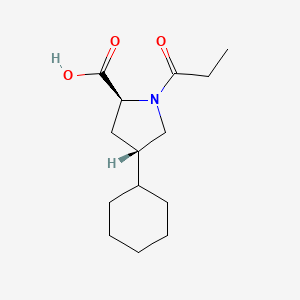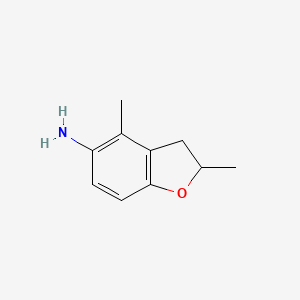
(2S,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The Boc group can be removed under acidic conditions, and the carboxylic acid group can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid, is an oil with a melting point of 48-51°C .Scientific Research Applications
Stereoselective Synthesis
The compound is utilized in stereoselective synthesis processes, such as the creation of 2-aryl-thiazolidine-4-carboxylic acids, where its stereoselectivity is influenced by the substituents in aromatic aldehydes. The study highlighted the synthesis via nucleophilic addition of L-Cysteine on aromatic aldehydes, leading to diastereomers that were characterized spectroscopically and quantified for diastereomeric excess. A notable aspect is the ortho-OH effect of phenolic hydroxyl groups, which significantly impacts the formation of the 2S,4R BOC derivative stereoselectively (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Synthesis of Ketoesters
This compound is integral in the synthesis of ketoesters derived from hydroxyproline, which are significant in organic chemistry for their utility as intermediates in synthesizing various biologically active molecules. The process involves the reduction of the ketoester with Ru(II)‐BINAP, showcasing the compound's role in facilitating complex reduction reactions to produce valuable organic intermediates (King, Armstrong, & Keller, 2005).
Antibacterial Activity
Research has explored the antibacterial properties of derivatives of this compound, such as N-tert-butoxycarbonyl-thiazolidine carboxylic acid. These derivatives have shown promising antibacterial activities against various bacterial strains, indicating the compound's potential in developing new antibacterial agents. The study proposes a mechanism involving nucleophilic substitution reaction through intramolecular hydrogen bonding, highlighting its versatility in organic syntheses (Song, Ma, & Zhu, 2015).
Mechanistic Studies in Organic Synthesis
Mechanistic studies involving the compound have led to insights into organic synthesis processes, such as tert-butyloxycarbonyl (Boc) group migration. These studies provide a deeper understanding of reaction mechanisms and can guide the development of more efficient synthetic routes in organic chemistry (Xue & Silverman, 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, a similar compound, (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid, has hazard statements H315, H319, and H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


![2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)


